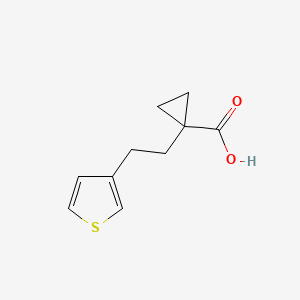

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H12O2S |

|---|---|

Molecular Weight |

196.27 g/mol |

IUPAC Name |

1-(2-thiophen-3-ylethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H12O2S/c11-9(12)10(4-5-10)3-1-8-2-6-13-7-8/h2,6-7H,1,3-5H2,(H,11,12) |

InChI Key |

MMYQODXGWZBMHH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CCC2=CSC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Cyclopropanation via Malonate and Dihalogenated Compounds

A classical approach involves intramolecular condensation of malonic acid derivatives with 1,2-dihaloalkanes under basic conditions (e.g., sodium ethylate), forming cyclopropane-1,1-dicarboxylate intermediates. This method, first reported by W. H. Perkin and improved in later patents, achieves yields around 27-29% traditionally but has been optimized to nearly 90% through controlled addition of alcoholates and reaction conditions suppressing side reactions like hydrogen chloride elimination.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cyclopropanation | Diethyl malonate + 1,2-dichloroethane + sodium ethylate | Controlled addition, room temp to reflux | Up to 90% | High purity, scalable, minimal by-products |

Alternative Cyclopropane Carboxylic Acid Syntheses

Other methods involve esterification and hydrolysis sequences. For example, esters of cyclopropane carboxylic acids are prepared and then hydrolyzed to the acid under mild conditions, often using lithium hydroxide in mixed solvents, followed by acidification and recrystallization to yield high-purity acids.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Ester hydrolysis | Cyclopropane ester + LiOH·H2O | Room temp, 4 h, THF/MeOH/H2O | High (not specified) | Mild, suitable for sensitive groups |

Incorporation of the 2-(Thiophen-3-yl)ethyl Substituent

Alkylation and Coupling Approaches

The thiophene ring is introduced typically via alkylation or cross-coupling reactions using 3-thiophenyl derivatives. For example, 3-thiophenecarboxylic acid can be transformed into acid chlorides and then coupled with appropriate amines or alkyl chains to form intermediates bearing the thiophene moiety.

Specific Preparation of this compound

While direct synthetic routes to this exact compound are less commonly detailed, a plausible route involves:

- Synthesis of 2-(thiophen-3-yl)ethyl halide or equivalent.

- Nucleophilic substitution or coupling with cyclopropane-1-carboxylate or its derivatives.

- Hydrolysis to the free acid.

Alternatively, the cyclopropane ring can be constructed on a preformed 2-(thiophen-3-yl)ethyl precursor via cyclopropanation reactions.

Advanced Synthetic Methods and Innovations

Synthesis via N-Hydroxyphthalimide (NHP) Esters and Metal Catalysis

Recent research demonstrates the use of NHP esters of cyclopropane carboxylic acids as intermediates for further functionalization under mild conditions with metal catalysts and zinc powder, facilitating cross-coupling with aryl or heteroaryl groups such as thiophenes.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Cross-coupling | NHP ester + Ge-Br + Zn powder | Argon atmosphere, room temp | Moderate to good | Mild, selective |

Diazo and Nitrite-Mediated Cyclopropane Synthesis

Patents describe methods for synthesizing hydroxycyclopropanecarboxylic acids via sodium nitrite and sulfuric acid catalysis, starting from amino cyclopropyl methyl formate derivatives. These methods offer mild conditions, good yields (60-70%), and scalability.

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Diazotization and hydrolysis | Amino cyclopropyl methyl formate + NaNO2 + H2SO4 | 0-30 °C, aqueous | 60-70% | Mild, industrially scalable |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Malonate + 1,2-dihaloalkane cyclopropanation | Diethyl malonate, 1,2-dichloroethane, sodium ethylate | Controlled addition, reflux | Up to 90% | High yield, scalable | Requires careful control |

| Ester hydrolysis | Cyclopropane ester, LiOH | Room temp, mixed solvents | High | Mild, preserves sensitive groups | Multi-step |

| NHP ester cross-coupling | NHP ester, Ge-Br, Zn powder | Argon, mild temp | Moderate to good | Mild, selective | Requires metal catalysts |

| Diazo/nitrite method | Amino cyclopropyl methyl formate, NaNO2, H2SO4 | 0-30 °C aqueous | 60-70% | Mild, industrial scale | Requires diazotization |

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing carboxylic acids to alcohols.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the thiophene ring.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Cyclopropane-1-methanol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored for its potential use in drug development due to the bioactivity of thiophene derivatives.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid is not fully understood, but it is believed to interact with various molecular targets due to the presence of the thiophene ring. Thiophene derivatives are known to interact with enzymes and receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Physical Properties

Key Observations:

- Electronic Effects : The thiophene group in the target compound provides moderate electron-richness compared to the electron-withdrawing chlorophenyl group in the 3-chlorophenyl analog. This likely results in a slightly higher pKa (~4.2 vs. ~3.9).

- Steric Considerations: The bicyclopropane derivative exhibits greater steric rigidity, which may limit binding flexibility compared to the monocyclic target compound.

Biological Activity

1-(2-(Thiophen-3-yl)ethyl)cyclopropane-1-carboxylic acid, also known as 2,2-Dimethyl-3-[2-(thiophen-3-yl)ethyl]cyclopropane-1-carboxylic acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₁₂H₁₆O₂S

- Molecular Weight : 224.32 g/mol

- CAS Number : 2228510-75-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cancer cell lines, enzyme inhibition, and potential therapeutic applications.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to cyclopropane carboxylic acids. For instance, derivatives have shown promising results in inhibiting tumor growth in various cancer models:

| Compound | Cell Line | IC₅₀ (nM) | Mechanism |

|---|---|---|---|

| CFI-401870 | HL60 | 8.3 | Inhibitor of multiple kinases |

| CFI-401870 | HCT116 | 1.3 | Selective inhibition of CHK1, CDK2 |

| Compound X | SNU16 | 77.4 | Targeting FGFR signaling |

These findings suggest that the structural features of cyclopropane derivatives may contribute to their potency against specific cancer cell lines .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in cancer progression. For example, certain derivatives exhibited strong inhibitory activity against kinases such as FGFR and EGFR:

| Enzyme | Compound | IC₅₀ (nM) |

|---|---|---|

| FGFR1 | Compound Y | <4.1 |

| EGFR T790M | Compound Z | 5.3 |

These results indicate that modifications in the cyclopropane structure can enhance enzyme selectivity and potency .

Study 1: Antiproliferative Effects

In a recent study, researchers synthesized a series of cyclopropane derivatives and assessed their antiproliferative effects on various cancer cell lines. The study found that compounds containing thiophene moieties showed significant activity against breast and lung cancer cells, with IC₅₀ values in the low nanomolar range.

Study 2: In Vivo Efficacy

Another investigation focused on the in vivo efficacy of a related compound in mouse models of melanoma. The compound demonstrated substantial tumor regression compared to controls, suggesting its potential as an effective therapeutic agent.

The biological activity of this compound may be attributed to several mechanisms:

- Kinase Inhibition : Targeting specific kinases involved in cell proliferation and survival pathways.

- Apoptosis Induction : Triggering apoptotic pathways in cancer cells.

- Anti-inflammatory Effects : Modulating inflammatory responses that contribute to tumor progression.

Q & A

Q. Challenges :

- Ring Strain : The cyclopropane ring’s inherent strain may lead to side reactions (e.g., ring-opening).

- Regioselectivity : Ensuring the thiophene ethyl group attaches at the correct position requires careful control of reaction conditions (e.g., temperature, catalyst loading).

How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

Q. Basic

- NMR :

- ¹H NMR : The cyclopropane protons typically appear as distinct multiplets (δ 0.8–2.0 ppm). The thiophene protons resonate as aromatic signals (δ 6.5–7.5 ppm), with splitting patterns reflecting substitution at the 3-position .

- ¹³C NMR : The cyclopropane carbons show signals near δ 10–25 ppm, while the carboxylic acid carbon appears at δ 170–180 ppm .

- IR : A strong absorption band at ~1700 cm⁻¹ confirms the carboxylic acid group .

- MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., m/z calculated for C₁₀H₁₂O₂S: 212.0609) .

Validation : Compare experimental data with computational predictions (e.g., PubChem’s NMR shifts ).

How does the thiophene substituent influence the compound’s electronic properties and biological interactions?

Q. Advanced

- Electronic Effects : The thiophene’s electron-rich π-system can engage in charge-transfer interactions, potentially stabilizing the cyclopropane ring or enhancing binding to biological targets (e.g., enzymes) .

- Biological Activity : Thiophene derivatives are known to interact with sulfur-binding pockets in proteins. For example, analogs like 1-(2,3-dichlorophenyl)cyclopropanecarboxylic acid exhibit activity in enzyme inhibition assays, suggesting similar potential here .

Q. Experimental Design :

- Conduct DFT calculations to map electron density distribution.

- Use surface plasmon resonance (SPR) to measure binding affinity to target proteins.

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced

Contradictions may arise from:

- Purity Issues : Trace impurities (e.g., unreacted starting materials) can skew bioassay results. Validate purity via HPLC (≥95%) and ¹H NMR .

- Stereochemical Variants : Undetected enantiomers (if present) may exhibit divergent activities. Use chiral HPLC or asymmetric synthesis to isolate enantiomers .

- Assay Conditions : Variability in solvent (e.g., DMSO vs. aqueous buffer) or cell lines can alter results. Standardize protocols across studies .

What computational methods predict the compound’s interactions with enzymatic targets?

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina model binding poses in active sites (e.g., cyclooxygenase-2). The thiophene group may occupy hydrophobic pockets .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over time (10–100 ns trajectories) to assess binding energy (MM-PBSA/GBSA methods) .

- QSAR : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs .

What are the key considerations for designing in vitro bioactivity assays?

Q. Basic

- Solubility : Pre-solubilize in DMSO (≤0.1% final concentration) to avoid cytotoxicity .

- Dose Range : Test 0.1–100 μM concentrations to establish IC₅₀ values.

- Controls : Include positive controls (e.g., known enzyme inhibitors) and vehicle-only negatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.